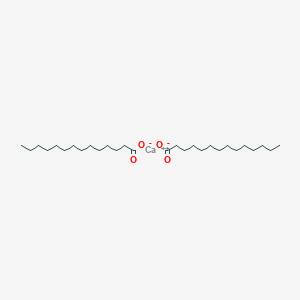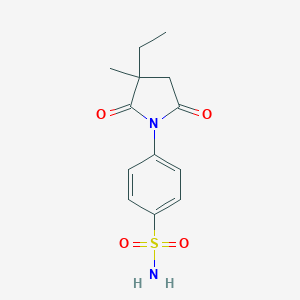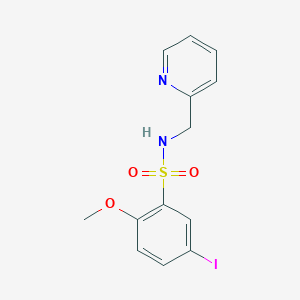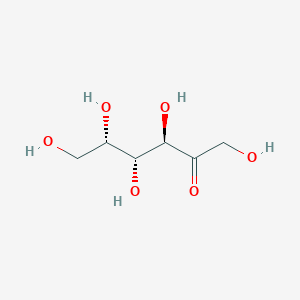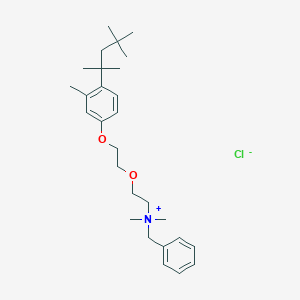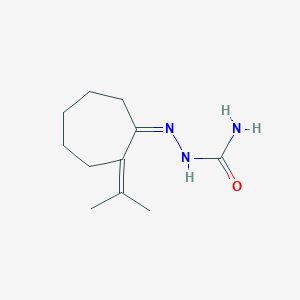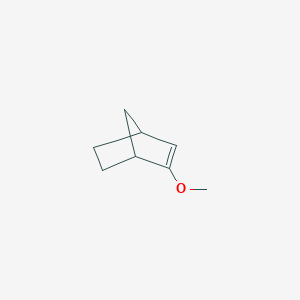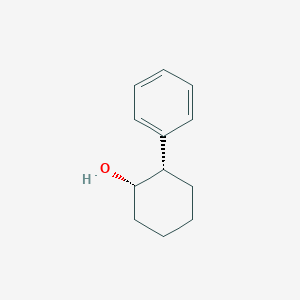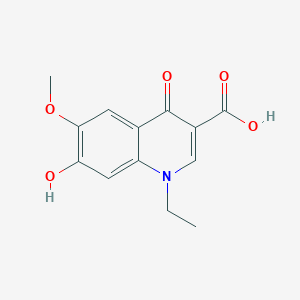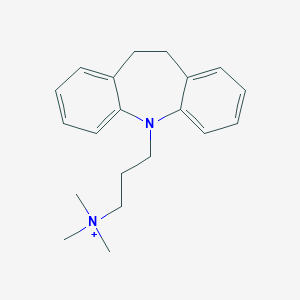
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the inhibition of acetylcholine release at the neuromuscular junction. This results in muscle relaxation and paralysis, making it a potential neuromuscular blocking agent. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, making it a potential treatment for various neurological disorders.
Biochemical And Physiological Effects
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has been shown to have various biochemical and physiological effects. These include muscle relaxation and paralysis, modulation of neurotransmitter activity in the brain, and potential therapeutic effects on various neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- in lab experiments is its potential as a neuromuscular blocking agent. This makes it useful in various experiments involving muscle relaxation and paralysis. However, one limitation is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are various future directions for research on 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-. These include further studies on its mechanism of action, potential therapeutic applications for various neurological disorders, and development of safer and more effective derivatives. Additionally, research on the potential use of this compound in drug delivery systems and as a tool for studying neurotransmitter activity in the brain is also an area of interest.
Conclusion:
In conclusion, 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, and it holds promise as a potential neuromuscular blocking agent and treatment for various neurological disorders. Further research is needed to fully understand its potential and develop safer and more effective derivatives.
Synthesis Methods
The synthesis of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the reaction of 5H-Dibenz(b,f)azepine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, and the yield and purity of the compound are dependent on various factors such as reaction time, temperature, and solvent used.
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has potential applications in various fields such as pharmacology, neuroscience, and cell biology. This compound has been extensively studied for its potential use as a neuromuscular blocking agent and as a potential treatment for various neurological disorders.
properties
CAS RN |
16870-96-5 |
|---|---|
Product Name |
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- |
Molecular Formula |
C20H27N2+ |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C20H27N2/c1-22(2,3)16-8-15-21-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)21/h4-7,9-12H,8,13-16H2,1-3H3/q+1 |
InChI Key |
KUBAYUCQNCPIHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
synonyms |
N-methylimipramine N-methylimipramine chloride N-methylimipramine iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



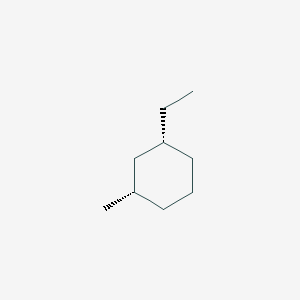
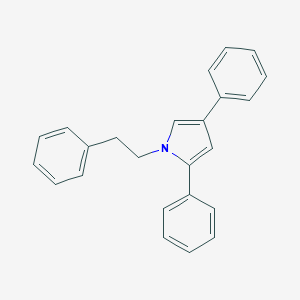
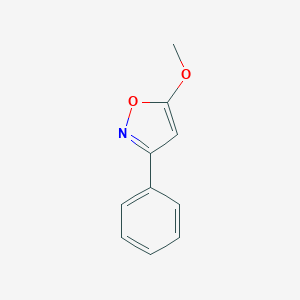
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
